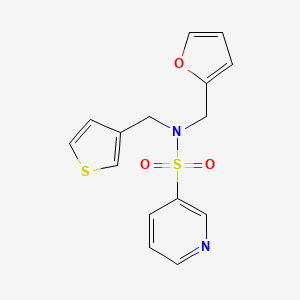

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide

Beschreibung

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with furan-2-ylmethyl and thiophen-3-ylmethyl groups. The compound combines electron-rich heterocyclic moieties (furan and thiophene) with a sulfonamide group, suggesting applications in medicinal chemistry or materials science due to its capacity for hydrogen bonding and π-π interactions .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c18-22(19,15-4-1-6-16-9-15)17(10-13-5-8-21-12-13)11-14-3-2-7-20-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEXLAVXUSPFQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is:

Formation of the Pyridine-3-sulfonamide Core: This can be achieved by reacting pyridine-3-sulfonyl chloride with an amine under basic conditions.

Attachment of Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-3-ylmethyl groups can be introduced through nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group would produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The sulfonamide group is a common pharmacophore in many drugs, and the addition of furan and thiophene rings could enhance biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure might be beneficial in the design of organic semiconductors or other advanced materials.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below summarizes key structural features and properties of the target compound and its analogs:

Substituent Effects

- Electron-Rich vs. This difference may influence pharmacokinetic properties, such as membrane permeability and metabolic clearance.

- Steric Considerations : The pyrazole-containing analog in introduces steric bulk, which could reduce binding affinity to biological targets compared to the target compound’s less hindered structure.

- Synthetic Accessibility : Similar sulfonamides (e.g., in ) are synthesized via amide coupling reactions using reagents like tetramethylisouronium hexafluorophosphate (V), suggesting analogous routes for the target compound.

Physicochemical Properties

- Lipophilicity : The trifluoroethyl group in increases logP values, favoring blood-brain barrier penetration, whereas the target compound’s heterocycles may balance lipophilicity and aqueous solubility.

- Hydrogen Bonding : The sulfonamide group in all compounds enables strong hydrogen bonding, critical for interactions with biological targets like enzymes or receptors.

Analytical Tools for Structural Elucidation

Biologische Aktivität

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide is , with a molecular weight of 252.35 g/mol. The structure includes a pyridine ring, which is known for its diverse biological activities, and sulfonamide functionality that enhances its pharmacological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Carbonic Anhydrase : A study found that furan and thiophene derivatives exhibited nanomolar-level potency for inhibiting human carbonic anhydrase II, suggesting potential applications in treating glaucoma and other ocular conditions .

- Antimicrobial Activity : Silver(I) complexes containing thiophene and furan moieties have shown significant antibacterial effects against resistant strains like Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for further exploration in antimicrobial therapies .

Table 1: Summary of Biological Activities

Case Studies

- Carbonic Anhydrase Inhibition : A series of furan and thiophene sulfonamides were synthesized and evaluated for their ability to inhibit carbonic anhydrase II. The most potent compounds demonstrated IC50 values in the low nanomolar range, indicating strong potential as topical ocular hypotensive agents .

- Antimicrobial Studies : In vitro studies on silver(I) complexes revealed that compounds with thiophene and furan exhibited significant antimicrobial activity against various pathogens. These findings highlight the potential for developing new antibiotics based on these structural motifs .

- Anticancer Activity : The anticancer properties of related compounds were explored, showing promising results against different cancer cell lines. For instance, certain derivatives displayed IC50 values indicating effective cytotoxicity, warranting further investigation into their mechanisms and therapeutic potential .

Research Findings

Recent research has focused on optimizing the structure of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide to enhance its biological activity. Structure-activity relationship (SAR) studies suggest that modifications to the furan or thiophene rings can significantly impact potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.